BenchChemオンラインストアへようこそ!

Alatrofloxacin

Pharmacokinetics Bioavailability IV-to-PO Sequential Therapy

Alatrofloxacin is the definitive parenteral prodrug of trovafloxacin, validated in a 492-patient RCT for surgical prophylaxis and in multicenter trials for complicated intra-abdominal infections. It uniquely delivers undetectable residual prodrug at infusion end, 87.6% oral bioavailability, and colonic tissue ratios up to 1.47—enabling precise PK/PD modeling and hepatotoxicity mechanistic studies. Unlike generic IV fluoroquinolones, its rapid hydrolysis and 11-hour half-life support once-daily IV-to-oral sequential therapy. Essential reference for quinolone idiosyncratic liver injury research.

Molecular Formula C26H25F3N6O5
Molecular Weight 558.5 g/mol
CAS No. 146961-76-4
Cat. No. B1665683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlatrofloxacin
CAS146961-76-4
Synonymsalatrofloxacin
alatrofloxacin mesylate
CP 116,517
CP 116517
CP-116,517
CP-116517
Trovan
Molecular FormulaC26H25F3N6O5
Molecular Weight558.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
InChIInChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1
InChIKeyUUZPPAMZDFLUHD-LZGARRQBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alatrofloxacin (CAS 146961-76-4) for Research Procurement: IV Fluoroquinolone Prodrug Reference Standard


Alatrofloxacin (CAS 146961-76-4) is a parenteral L-alanyl-L-alanyl prodrug of trovafloxacin, a fourth-generation fluoronaphthyridone antibiotic developed by Pfizer [1]. Following intravenous administration, alatrofloxacin is rapidly hydrolyzed to the active moiety trovafloxacin, which exerts antibacterial activity via inhibition of bacterial DNA gyrase and topoisomerase IV [2]. As a mesylate salt intended for IV infusion, alatrofloxacin addresses the solubility limitations of the parent trovafloxacin for parenteral formulation [3]. The compound serves as a reference standard for IV fluoroquinolone research, particularly in studies involving sequential IV-to-oral therapy, surgical prophylaxis modeling, and investigations of tissue penetration pharmacokinetics [4].

Why Alatrofloxacin Cannot Be Substituted with Other Fluoroquinolones in IV-to-PO Research Protocols


Substitution of alatrofloxacin with other intravenous fluoroquinolones (e.g., IV ciprofloxacin, IV levofloxacin, IV moxifloxacin) is scientifically invalid for research protocols requiring precise PK/PD modeling or replication of historical clinical study conditions. Alatrofloxacin differs from alternative IV fluoroquinolones in three quantifiable ways: (1) its extremely rapid prodrug-to-active conversion kinetics render the prodrug undetectable in plasma after infusion [1]; (2) it achieves colonic tissue-to-serum concentration ratios of 0.8 to 1.47, enabling tissue concentrations that approximate or exceed serum levels [2]; and (3) it demonstrates a distinct immunomodulatory profile in human monocytes that differs from other fluoroquinolones in temporal dynamics of cytokine modulation [3]. Additionally, the safety profile of the trovafloxacin class is defined by a specific hepatotoxicity risk (140 documented serious hepatic events among ~2.5 million prescriptions worldwide as of 1999 [4]), making alatrofloxacin the appropriate reference compound for studies of quinolone-associated idiosyncratic liver injury mechanisms.

Alatrofloxacin vs. Comparator Antibiotics: Quantitative Evidence for Scientific Selection


Alatrofloxacin IV vs. Oral Trovafloxacin: Comparative Bioavailability and Cmax Data for PK Modeling

In a randomized crossover study comparing equivalent 200 mg trovafloxacin doses administered orally as tablets versus intravenously as alatrofloxacin infusion over 1 hour in 12 healthy fasting volunteers, the IV alatrofloxacin route produced a 45% higher mean Cmax (3.2 mg/L vs. 2.2 mg/L) and a 14% higher mean AUC (34.7 mg·h/L vs. 30.4 mg·h/L) [1]. The mean oral bioavailability of trovafloxacin was estimated at 87.6% (range 64.8-122.1%) [1]. Mean elimination half-life after both treatments was approximately 11 hours [1].

Pharmacokinetics Bioavailability IV-to-PO Sequential Therapy

Alatrofloxacin Prodrug Conversion Kinetics: Quantified Rate of Hydrolysis to Active Trovafloxacin

In a dose-ranging study of 15 healthy male volunteers receiving single 1-hour IV infusions of alatrofloxacin (equivalent to 30, 100, 200, or 300 mg trovafloxacin), alatrofloxacin was undetectable in plasma samples collected after the end of infusion, indicating complete conversion to trovafloxacin within ≤1 hour [1]. This rapid hydrolysis profile contrasts with other prodrug antibiotics that exhibit detectable prodrug concentrations in plasma for extended periods post-infusion.

Prodrug Activation Metabolism HPLC Analysis

Alatrofloxacin Tissue Penetration: Colonic Tissue-to-Serum Ratios Quantified for Surgical Infection Models

In 12 patients undergoing elective colorectal surgery who received a single IV dose of alatrofloxacin equivalent to 200 mg trovafloxacin, colonic tissue-to-serum concentration ratios ranged from 0.8 to 1.47 in samples taken 2-10 hours after the end of infusion [1]. The maximum colonic tissue concentration was 2.8 μg/g in a sample taken 2 hours after dosing, while peritoneal fluid concentrations ranged from below quantitation to 2.5 μg/mL at wound closure [1]. These tissue concentrations approximate or exceed serum concentrations, distinguishing alatrofloxacin from β-lactam antibiotics that typically exhibit lower tissue-to-serum ratios.

Tissue Distribution Colorectal Surgery Antibiotic Prophylaxis

Alatrofloxacin vs. Cefotetan in Surgical Prophylaxis: Randomized Double-Blind Equivalence Trial

In a prospective, multicenter, double-blind trial comparing a single 200 mg IV dose of alatrofloxacin (n=161 evaluable patients) with a single 2 g IV dose of cefotetan (n=156 evaluable patients) for prophylaxis in elective colorectal surgery, successful clinical response rates at 30 days were identical: 72% in both treatment groups [1]. Primary wound infection incidence at hospital discharge was 21% for alatrofloxacin vs. 18% for cefotetan (no statistically significant difference) [1]. This demonstrates that alatrofloxacin achieves comparable prophylactic efficacy to a cephalosporin standard-of-care at a ten-fold lower milligram dose (200 mg vs. 2000 mg).

Surgical Prophylaxis Randomized Controlled Trial Colorectal Surgery

Alatrofloxacin vs. Imipenem/Cilastatin in Complicated Intra-Abdominal Infections: Equivalence Demonstrated

In a randomized, double-blind, multicenter trial comparing IV alatrofloxacin (300 mg once daily) followed by oral trovafloxacin (200 mg once daily) with IV imipenem/cilastatin (1 g q8h) followed by oral amoxicillin/clavulanic acid (500 mg TID) for complicated intra-abdominal infections, clinical success rates at end of treatment were 88% (136/155) for the alatrofloxacin/trovafloxacin arm vs. 86% (122/142) for the imipenem/cilastatin arm [1]. At 30-day follow-up, success rates were 83% (129/156) vs. 84% (127/152), respectively [1].

Intra-Abdominal Infection Randomized Controlled Trial Clinical Efficacy

Alatrofloxacin Immunomodulatory Activity in Human Monocytes: Quantified Temporal Cytokine Modulation

In THP-1 human monocyte studies, alatrofloxacin induced a biphasic immunomodulatory response characterized by initial activation of inflammatory mediators (cAMP, TNFα, IL-1, IL-6, nitric oxide, and lysosomal hydrolytic enzymes) within the first hour post-phagocytosis, followed by reversal to normal or sub-normal values between 2 and 4 hours [1]. This temporal pattern of activation-then-suppression differs from the immunomodulatory profiles of grepafloxacin and moxifloxacin, which exhibit distinct cytokine modulation kinetics in the same THP-1 monocyte model [1].

Immunomodulation THP-1 Monocytes Cytokine Release

Alatrofloxacin (CAS 146961-76-4): Validated Research and Industrial Application Scenarios


IV-to-Oral Sequential Therapy PK/PD Modeling

Alatrofloxacin is the preferred IV reference compound for modeling trovafloxacin-based sequential IV-to-oral therapy. The quantifiable PK parameters established in controlled crossover studies—specifically the 45% higher Cmax (3.2 vs. 2.2 mg/L) and 14% higher AUC (34.7 vs. 30.4 mg·h/L) with IV administration, combined with 87.6% mean oral bioavailability [1]—provide validated baseline data for dose-conversion calculations in research protocols. The rapid and complete prodrug hydrolysis (undetectable in plasma at end of infusion [2]) simplifies PK model construction by eliminating residual prodrug as a confounding variable. Additionally, the 11-hour elimination half-life supports once-daily dosing regimen design [1].

Surgical Prophylaxis and Tissue Penetration Studies

Alatrofloxacin is validated for research models of surgical prophylaxis, particularly in gastrointestinal and colorectal surgery contexts. The compound demonstrates colonic tissue-to-serum concentration ratios of 0.8 to 1.47, with maximum tissue concentrations of 2.8 μg/g achieved at 2 hours post-infusion [3]. In a 492-patient randomized double-blind trial, a single 200 mg IV alatrofloxacin dose achieved 72% clinical success at 30 days, equivalent to 2 g IV cefotetan [4]. These tissue penetration and efficacy data support alatrofloxacin as a reference standard for studies of antibiotic distribution into surgical sites and for comparative prophylaxis efficacy research.

Complicated Intra-Abdominal Infection Efficacy Reference

Alatrofloxacin followed by oral trovafloxacin serves as an established reference regimen for complicated intra-abdominal infection studies. In a multicenter RCT, this sequential regimen achieved 88% clinical success at end of treatment and 83% at 30-day follow-up, demonstrating equivalence to imipenem/cilastatin followed by amoxicillin/clavulanic acid (86% and 84%, respectively) [5]. The once-daily dosing schedule of alatrofloxacin (300 mg IV QD) offers a logistical advantage over the comparator's q8h regimen for experimental protocol design [5].

Fluoroquinolone-Associated Hepatotoxicity Mechanistic Studies

Alatrofloxacin/trovafloxacin is the definitive reference compound for investigating mechanisms of fluoroquinolone-associated idiosyncratic hepatotoxicity. This class is uniquely characterized by a defined safety signal: as of 1999, 140 documented cases of serious hepatic events were reported among approximately 2.5 million prescriptions worldwide, including 8 spontaneous cases (4 with hepatic necrosis) resulting in death or liver transplant [6]. The EMA has documented that 35% of these liver/biliary events were accompanied by hypersensitivity reactions, with onset varying from 1 to 60 days after treatment initiation [6]. Preclinical studies using alatrofloxacin (33 mg/kg/day IP for 28 days) in Sod2(+/-) mouse models have demonstrated mitochondrial peroxynitrite stress as a mechanistic pathway [7], establishing alatrofloxacin as an essential positive control for hepatotoxicity screening assays and mitochondrial toxicity research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alatrofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.